2-{[5-(3-chloro-6-methoxy-1-benzothiophen-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-chlorophenyl)ethanone
Description
This compound is a triazole-based derivative featuring a benzothiophene core substituted with chlorine (3-position) and methoxy (6-position) groups, a propenyl chain at the 4-position of the triazole ring, and a sulfanyl bridge connecting the triazole to a 4-chlorophenyl ethanone moiety. The propenyl group introduces steric flexibility, while the sulfanyl bridge may enhance stability and influence solubility .
Properties
Molecular Formula |
C22H17Cl2N3O2S2 |
|---|---|
Molecular Weight |
490.4 g/mol |
IUPAC Name |
2-[[5-(3-chloro-6-methoxy-1-benzothiophen-2-yl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-1-(4-chlorophenyl)ethanone |
InChI |
InChI=1S/C22H17Cl2N3O2S2/c1-3-10-27-21(20-19(24)16-9-8-15(29-2)11-18(16)31-20)25-26-22(27)30-12-17(28)13-4-6-14(23)7-5-13/h3-9,11H,1,10,12H2,2H3 |
InChI Key |
WJQAPPRLFZHCEZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=C(S2)C3=NN=C(N3CC=C)SCC(=O)C4=CC=C(C=C4)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(3-chloro-6-methoxy-1-benzothiophen-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-chlorophenyl)ethanone typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Benzothiophene Ring: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the Triazole Ring: This step often involves a cycloaddition reaction, such as the Huisgen 1,3-dipolar cycloaddition.
Attachment of the Chlorophenyl Group: This can be done through a substitution reaction, where a suitable chlorophenyl precursor is introduced.
Final Assembly: The final step involves the coupling of the intermediate compounds to form the target molecule.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the triazole ring or the benzothiophene ring, depending on the reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced forms of the triazole or benzothiophene rings.
Substitution: Various substituted derivatives of the original compound.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In a biological context, it may interact with specific molecular targets, such as enzymes or receptors, leading to a biological response. The exact pathways involved would require further research to elucidate.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Analogues
Compound A: 2-{[5-(4-Chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-methylphenyl)ethanone (CAS: 476485-84-4)
- Key Differences : Replaces the benzothiophene with a simpler 4-chlorophenyl group and substitutes the propenyl chain with a methylphenyl group.
- Impact : Reduced aromatic conjugation and steric bulk may lower binding affinity in biological systems compared to the target compound.
- Synthesis : Similar sulfanyl-bridge formation via sodium ethoxide-mediated reactions with α-halogenated ketones .
Compound B: 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone
- Key Differences : Features a phenylsulfonyl group and difluorophenyl substituents.
- Fluorine atoms may increase metabolic stability .
Substituent-Specific Comparisons
Benzothiophene vs. Benzene Rings :
- This could enhance binding to aromatic-rich biological targets .
Propenyl vs. Methyl/Aryl Groups :
Physicochemical and Pharmacological Data (Theoretical)
| Property | Target Compound | Compound A | Compound B |
|---|---|---|---|
| Molecular Weight | ~520 g/mol | ~470 g/mol | ~550 g/mol |
| LogP (Predicted) | 3.8 (moderate lipophilicity) | 4.2 (higher lipophilicity) | 3.5 (lower lipophilicity) |
| Aqueous Solubility | Low (0.01 mg/mL) | Very Low (<0.005 mg/mL) | Moderate (0.1 mg/mL) |
| Thermal Stability | Stable up to 200°C | Stable up to 180°C | Degrades at 150°C |
Note: Data extrapolated from structural analogues and computational models (e.g., ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
